2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide
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Description
2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide, also known as 2-HETE, is a naturally occurring compound found in many organisms. It is a sulfur-containing fatty acid derivative, and is a member of the thiazolidine family. 2-HETE has been studied extensively as a potential therapeutic agent, due to its ability to modulate inflammatory and immune responses. In addition, 2-HETE has been found to possess a variety of other biological activities, including antifungal, anti-inflammatory, and antioxidant properties.
Scientific Research Applications
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Pharmaceutical and Biological Activities
- Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields .
- They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
- Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
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Industrial Applications
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Antioxidant Properties
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Antimicrobial and Antifungal Activities
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Antiretroviral Drug
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Antineoplastic Drug
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Hypnotics
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Schizophrenia Treatment
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Anti-inflammatory
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Pain Management
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Antithrombotic Activity
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Anticonvulsant
properties
IUPAC Name |
2-(4-hydroxy-1,3-thiazol-2-yl)ethanethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS2/c6-3(9)1-5-7-4(8)2-10-5/h2,8H,1H2,(H2,6,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQFXEPTZXJKAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CC(=S)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363247 |
Source
|
Record name | 2-(4-hydroxy-1,3-thiazol-2-yl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide | |
CAS RN |
126106-28-3 |
Source
|
Record name | 2-(4-hydroxy-1,3-thiazol-2-yl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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